molecular formula C12H15N3O2 B7675188 1-[2-(2-Ethoxyphenoxy)ethyl]triazole

1-[2-(2-Ethoxyphenoxy)ethyl]triazole

Cat. No.: B7675188
M. Wt: 233.27 g/mol
InChI Key: SMJULXYEZIREJG-UHFFFAOYSA-N
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Description

1-[2-(2-Ethoxyphenoxy)ethyl]triazole is a chemical compound of interest in research and development, particularly within the field of medicinal chemistry. The triazole core is a privileged scaffold in drug discovery, known for its versatility and ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . Researchers value 1,2,3- and 1,2,4-triazole derivatives for their diverse pharmacological properties, which include serving as key components in antifungal agents , anticancer compounds , cholinesterase inhibitors for neurodegenerative disease research , and α-glucosidase inhibitors for antidiabetic studies . The structure of this compound, featuring a triazole ring linked to an ethoxyphenoxyethyl chain, suggests potential as a building block for developing novel enzyme inhibitors or as a synthetic intermediate for more complex molecular architectures. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-16-11-5-3-4-6-12(11)17-10-9-15-8-7-13-14-15/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJULXYEZIREJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[2-(2-Ethoxyphenoxy)ethyl]triazole with structurally and functionally related triazole derivatives, focusing on substituent effects, biological activities, and binding affinities.

Structural and Functional Analogues

Substituent Effects on Activity

  • Aromatic Substituents : Chlorine atoms (e.g., in S8000011 ) enhance binding energy to enzymes like IMPDH via halogen bonding, while methoxy groups (e.g., in ) may improve solubility but reduce hydrophobic interactions.
  • Alkyl Chains : The pentyl group in compound 4d increases lipophilicity, facilitating penetration into fungal membranes and CYP51 binding.
  • Hybrid Structures : Coumarin-triazole hybrids (e.g., compound 47 ) demonstrate synergistic effects, combining triazole’s hydrogen-bonding capacity with coumarin’s aromatic stacking.

Binding Affinity and Enzyme Inhibition

  • IMPDH Inhibition : S8000011 exhibits the highest binding energy (-12.19 kcal/mol) among triazole derivatives, attributed to chloro substituents’ interactions with IMPDH’s hydrophobic pockets.
  • AChE Inhibition : Compound 47 shows competitive inhibition (IC₅₀: 14.66 µM), with the triazole moiety critical for anchoring to the enzyme’s catalytic site.

Antifungal Activity

  • Compound 4d achieves a MIC of 0.12 μg/ml against T. cutaneum, outperforming miconazole and emphasizing the role of sulfonyl and alkyl groups in enhancing activity.
  • Triazole-thiazole hybrids (e.g., 9a–9e ) show moderate-to-good activity against Aspergillus niger, though less potent than Ravuconazole .

Preparation Methods

Synthesis of Azide and Alkyne Precursors

The 2-(2-ethoxyphenoxy)ethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. For instance, 2-ethoxyphenol reacts with 1,2-dibromoethane under basic conditions to form 1-bromo-2-(2-ethoxyphenoxy)ethane, which is subsequently converted to the azide derivative using sodium azide in dimethylformamide (DMF) at 70°C. Alternatively, propargyl ethers bearing the phenoxy group are synthesized via Mitsunobu coupling between 2-ethoxyphenol and propargyl alcohol.

Cycloaddition Reaction Conditions

The azide and alkyne precursors undergo CuAAC in the presence of Cu(I) catalysts such as CuI or CuSO4 with sodium ascorbate. Optimal conditions include acetonitrile or tert-butanol as solvents, room temperature to 80°C, and reaction times of 3–12 hours. For example, combining 2-(2-ethoxyphenoxy)ethyl azide with propargyl alcohol under CuI catalysis yields 1-[2-(2-ethoxyphenoxy)ethyl]-1,2,3-triazole with regioselectivity >95% and isolated yields of 76–86%.

Table 1: CuAAC Conditions for Triazole Synthesis

Azide ComponentAlkyne ComponentCatalystSolventTemp (°C)Yield (%)
2-(2-Ethoxyphenoxy)ethyl azidePropargyl alcoholCuIMeCN2582
Phenyl azidePropargyl etherCuSO4t-BuOH8086

Hydrazone Cyclization Pathways

N1-substituted-1,2,3-triazoles are accessible via cyclization of α,α-dichlorotosyl hydrazones with primary amines, offering an alternative route to CuAAC. This method is particularly advantageous for introducing bulky substituents at the triazole’s 1-position.

Synthesis of α,α-Dichlorotosyl Hydrazone

The hydrazone precursor is prepared by condensing 2-(2-ethoxyphenoxy)acetaldehyde with tosylhydrazine in ethanol. The resulting α,α-dichlorotosyl hydrazone is isolated via recrystallization and characterized by NMR spectroscopy.

Cyclization with Amines

Treatment of the hydrazone with ethylamine in the presence of diisopropylethylamine (DIPEA) induces cyclization through a sequence of HCl elimination, amine addition, and aromatization. Reactions conducted in acetonitrile at 60°C for 12 hours afford this compound in 75–80% yield.

Key Advantages :

  • Avoids metal catalysts, simplifying purification.

  • Tolerates electron-deficient aryl groups.

Silver-Catalyzed Cycloaddition

Silver nitrate (AgNO3) catalyzes azide-alkyne cycloadditions under mild conditions, though with lower regioselectivity compared to CuAAC. While less commonly employed for 1,2,3-triazoles, this method offers a metal-free alternative for sensitive substrates.

Reaction Optimization

Using AgNO3 (10 mol%) in tetrahydrofuran (THF) at 50°C, the cycloaddition between 2-(2-ethoxyphenoxy)ethyl azide and phenylacetylene proceeds to completion in 24 hours, yielding a 1:1 mixture of 1,4- and 1,5-regioisomers. Chromatographic separation is required to isolate the desired product (combined yield: 68%).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodRegioselectivityYield (%)CatalystKey Limitation
CuAAC>95% (1,4)76–86CuIRequires metal removal
Hydrazone Cyclization100% (N1)75–80NoneMulti-step precursor synthesis
AgNO3 Catalysis50% (1,4)68AgNO3Low regioselectivity
  • CuAAC is preferred for high-yielding, regiocontrolled synthesis but necessitates post-reaction copper scavenging.

  • Hydrazone Cyclization provides direct N1-substitution but requires stoichiometric amine reagents.

  • AgNO3 Catalysis is less practical due to isomer separation challenges.

Q & A

Q. How to design a stability study for triazole derivatives under physiological conditions?

  • Design :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C, assessing decomposition kinetics .

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